molecular formula C21H21N5O3S2 B12153555 1-(4-oxo-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide

1-(4-oxo-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide

Cat. No.: B12153555
M. Wt: 455.6 g/mol
InChI Key: COWVYDDDDUICBT-QINSGFPZSA-N
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Description

This compound features a complex heterocyclic scaffold with three distinct structural motifs:

  • Thiazolidin-5-ylidene substituent: A 1,3-thiazolidin-4-one derivative with a (Z)-configured methylidene group and a prop-2-en-1-yl (allyl) substituent at position 2. The 2-thioxo group introduces sulfur-based reactivity and possible thiol-disulfide interactions .
  • Piperidine-4-carboxamide side chain: A piperidine ring with a carboxamide group at position 4, enhancing hydrogen-bonding capacity and solubility compared to simpler alkylated piperidines .

Properties

Molecular Formula

C21H21N5O3S2

Molecular Weight

455.6 g/mol

IUPAC Name

1-[4-oxo-3-[(Z)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]pyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxamide

InChI

InChI=1S/C21H21N5O3S2/c1-2-8-26-20(29)15(31-21(26)30)12-14-18(24-10-6-13(7-11-24)17(22)27)23-16-5-3-4-9-25(16)19(14)28/h2-5,9,12-13H,1,6-8,10-11H2,(H2,22,27)/b15-12-

InChI Key

COWVYDDDDUICBT-QINSGFPZSA-N

Isomeric SMILES

C=CCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCC(CC4)C(=O)N)/SC1=S

Canonical SMILES

C=CCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCC(CC4)C(=O)N)SC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-oxo-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone ring, followed by the formation of the pyrido[1,2-a]pyrimidine core. The final step involves the introduction of the piperidine-4-carboxamide group. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-oxo-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the heterocyclic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, with enhanced properties.

Mechanism of Action

The mechanism of action of 1-(4-oxo-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Biological Implications (Inferred) Reference
1-(4-oxo-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide Pyrido[1,2-a]pyrimidin-4-one - Allyl-substituted thiazolidinone
- Piperidine-4-carboxamide
Enhanced solubility; potential kinase inhibition
3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (477735-26-5) Pyrido[1,2-a]pyrimidin-4-one - Allyl-thiazolidinone
- 4-Ethylpiperazine
Likely improved cell permeability vs. carboxamide
4-(4-(Piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one Chromeno[4,3-d]pyrimidin-5-one - Piperidine-phenyl
- 2-Thioxo group
Antioxidant activity; moderate oral bioavailability
Ethyl 2-(3-substituted phenyl)-4-oxo-thiazolidin-3-yl propionate Thiazolidin-4-one - Azo-linked aromatic substituents
- Ethyl ester
Antimicrobial activity (broad-spectrum)

Key Observations:

Core Structure Variability: The pyrido[1,2-a]pyrimidin-4-one core (present in the target compound and EP 477735-26-5 ) is associated with kinase inhibition and DNA intercalation, whereas chromeno-pyrimidinones are linked to antioxidant effects. Thiazolidinone derivatives (e.g., ethyl esters ) prioritize antimicrobial activity, driven by the 4-oxo-thiazolidinone ring’s electrophilic reactivity.

Substituent Impact: Piperidine vs. Allyl vs.

For example, while EP 477735-26-5 shares the pyrido-pyrimidinone core with the target compound, its ethylpiperazine group may redirect bioactivity toward different targets (e.g., GPCRs vs. kinases) . Systems pharmacology analyses suggest that compounds with shared scaffolds (e.g., thiazolidinones) often converge on similar pathways (e.g., anti-inflammatory via TNFα suppression ), but divergent substituents can modulate specificity .

Research Findings and Implications

Synthetic Accessibility: The target compound’s synthesis likely involves condensation of a pyrido-pyrimidinone precursor with a preformed thiazolidinone intermediate, analogous to methods for chromeno-pyrimidinones and EP 477735-26-5 .

Drug-Likeness :

  • Computational models (e.g., Lipinski’s Rule of Five) predict moderate solubility and oral bioavailability due to the piperidine-4-carboxamide group, contrasting with poorer solubility in ethylpiperazine analogs .

Mechanistic Hypotheses: The 2-thioxo group in the thiazolidinone ring may act as a reactive warhead, covalently binding to cysteine residues in target proteins (e.g., kinases or proteases) . Transcriptome analyses of structurally similar compounds indicate a 20% likelihood of shared gene expression profiles, emphasizing the need for empirical validation .

Biological Activity

The compound 1-(4-oxo-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the synthesis, mechanisms of action, and biological activities of this compound, supported by relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H22N4O2S2C_{24}H_{22}N_{4}O_{2}S_{2} with a molecular weight of approximately 462.6 g/mol . The structure features a piperidine ring, a pyrido-pyrimidine moiety, and a thiazolidin derivative, which contribute to its unique biological properties.

PropertyValue
Molecular FormulaC24H22N4O2S2
Molecular Weight462.6 g/mol
IUPAC Name(5Z)-5-[4-oxo-2-(prop-2-enylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-phenylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various reagents and conditions. For example, one common synthetic route involves the reaction of specific thiazolidin derivatives with pyrido-pyrimidine intermediates under controlled conditions to yield the target compound.

The biological activity of this compound is believed to stem from its ability to interact with specific cellular targets, including enzymes and receptors. Preliminary studies suggest that it may inhibit certain proteases and exhibit antimicrobial properties by disrupting cellular processes in target organisms.

Biological Activity

Research has indicated several potential biological activities for this compound:

1. Antimicrobial Activity
Studies have shown that derivatives related to this compound exhibit significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. For instance, derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 16–32 mg/mL against certain bacterial strains .

2. Antiviral Properties
Recent investigations into similar thiazolidin derivatives revealed antiviral activities, particularly against viral replication in vitro. One study noted an inhibitory effect on viral replication lasting over 7 days , indicating potential therapeutic applications in virology .

3. Anticancer Potential
Compounds within this class have been evaluated for their anticancer properties. Some derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms that may involve apoptosis induction or cell cycle arrest .

Case Studies

Several case studies have documented the biological effects of similar compounds:

Case Study 1: Inhibition of Proteases
A study conducted by Mendgen et al. assessed the inhibitory effects of thiazolidin derivatives on various proteases, including the NS2B/NS3 protease of Dengue virus. The results indicated significant inhibition at specific concentrations, suggesting a pathway for developing antiviral agents .

Case Study 2: Antimicrobial Efficacy
Zvarec et al. reported on the antibacterial activity of thiazolidin derivatives against Staphylococcus species, establishing a correlation between structural modifications and enhanced biological activity .

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